1H-indazol-3-yl(oxazepan-2-yl)methanone
Description
1H-Indazol-3-yl(oxazepan-2-yl)methanone is a heterocyclic compound featuring a 1H-indazole core linked via a methanone group to an oxazepane ring. The oxazepane moiety (a seven-membered ring containing one oxygen and one nitrogen atom) distinguishes it from other indazole-derived methanones, which typically bear aromatic or alkyl substituents. This structural configuration may confer unique physicochemical properties, such as enhanced solubility due to the polar oxazepane ring, and distinct metabolic pathways compared to lipophilic analogs like naphthyl-substituted synthetic cannabinoids .
Properties
IUPAC Name |
1H-indazol-3-yl(oxazepan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(16-8-4-1-5-9-18-16)12-10-6-2-3-7-11(10)14-15-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYITTUEQBTMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indazol-3-yl(oxazepan-2-yl)methanone typically involves the formation of the indazole and oxazepane rings followed by their coupling. One common method is the cyclization of ortho-substituted benzaldehyde oxime to form the indazole ring . The oxazepane ring can be synthesized through reductive cyclization reactions involving azidobenzaldehydes and amines . The final step involves coupling these two rings under specific conditions, often using transition metal catalysts such as copper or palladium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-indazol-3-yl(oxazepan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the indazole and oxazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1H-indazol-3-yl(oxazepan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl(oxazepan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The oxazepane ring can enhance the compound’s binding affinity and selectivity. Together, these rings can inhibit or activate specific biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and regulatory differences:
*Molecular weights calculated from empirical formulas where explicit data were unavailable.
†Estimated based on formula C₁₃H₁₅N₃O₂.
‡Calculated from empirical formulas in .
Pharmacological and Metabolic Profiles
- Naphthyl-Substituted Analogs (THJ-018, THJ-2201): These compounds exhibit high affinity for cannabinoid receptors (CB1/CB2), leading to psychoactive effects. The fluorinated alkyl chain in THJ-2201 delays metabolic degradation, prolonging its activity .
- This structural feature may redirect its activity toward non-cannabinoid targets, such as kinases or enzymes, akin to oxadiazole-containing analogs (e.g., SA72-0911) .
- Simpler Derivatives (e.g., 1-(1-Methyl-1H-indazol-3-yl)ethanone): Lacking complex substituents, these compounds serve as intermediates in synthesis rather than bioactive agents .
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